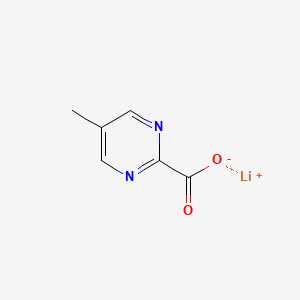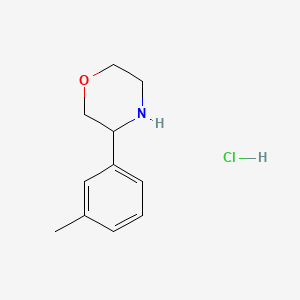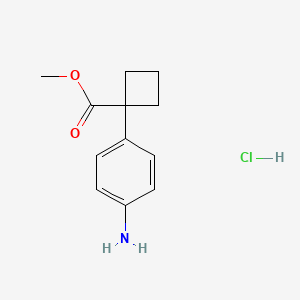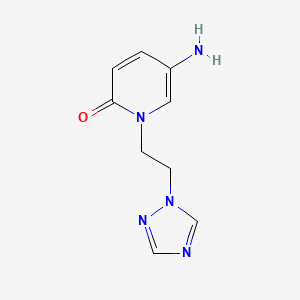
1-(2-(1h-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves a multi-step process. One common method starts with the N-alkylation of 1,2,4-triazole with an appropriate alkyl halide, such as ethyl 2-chloroacetate, in the presence of a base like anhydrous potassium carbonate under reflux conditions . This intermediate is then subjected to further reactions, such as amidation, to introduce the aminopyridinone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aminopyridinone moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: These compounds also contain a triazole ring but have different functional groups and applications.
Uniqueness
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to its combination of the triazole and aminopyridinone moieties
Propiedades
Fórmula molecular |
C9H11N5O |
|---|---|
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
5-amino-1-[2-(1,2,4-triazol-1-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C9H11N5O/c10-8-1-2-9(15)13(5-8)3-4-14-7-11-6-12-14/h1-2,5-7H,3-4,10H2 |
Clave InChI |
VSCOECBGSCFRAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1N)CCN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



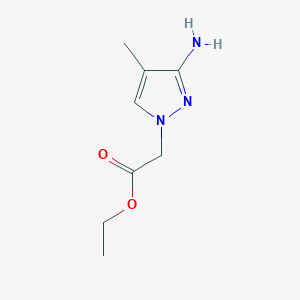


![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
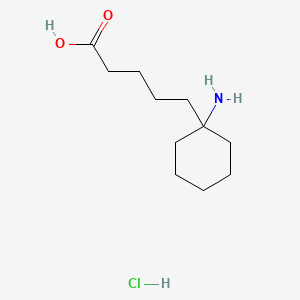
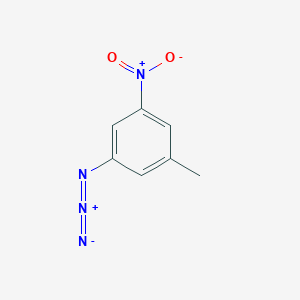

![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
